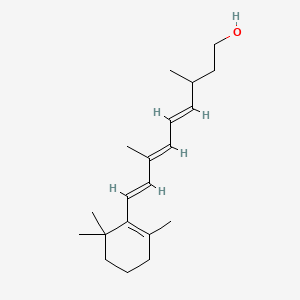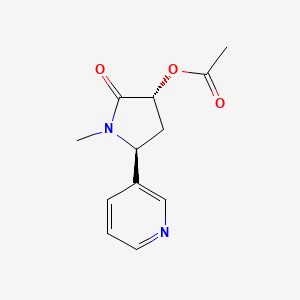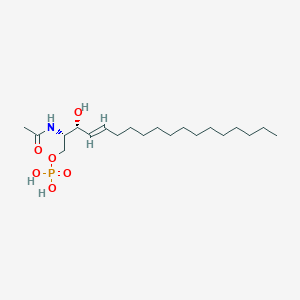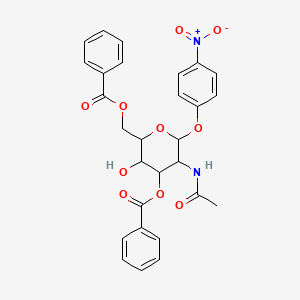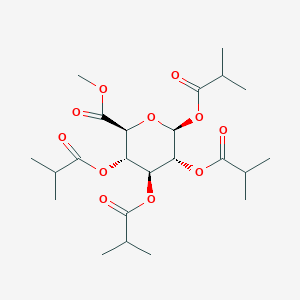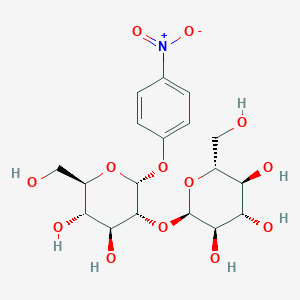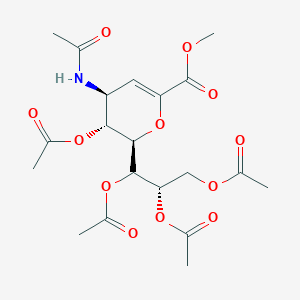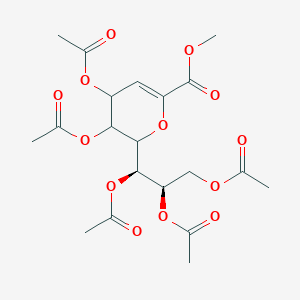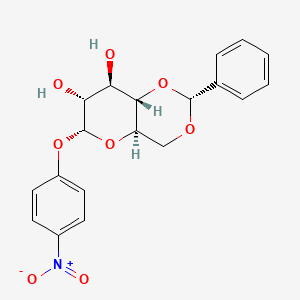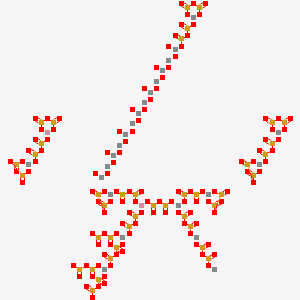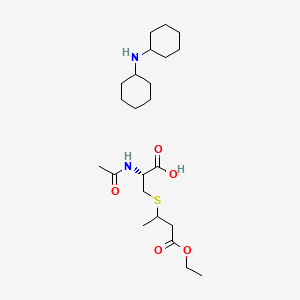
(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical compounds with intricate structures, such as the one mentioned, often play critical roles in various fields of chemistry and pharmacology. Their synthesis and characterization are vital for understanding their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler molecules. For example, the enantioselective synthesis of related cyclohexyl-based compounds has been described, highlighting the importance of choosing appropriate starting materials and catalysts to achieve the desired stereochemistry (Alonso et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the compound's configuration. Studies on similar compounds have used these techniques to understand the molecular geometry and interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including cycloadditions, substitutions, and rearrangements. For instance, the synthesis and reactivity of oxadiazole derivatives, which share structural motifs with the compound , have been studied, revealing their potential as antimicrobial agents (Rehman et al., 2016).
Scientific Research Applications
N-Acetyldopamine Derivatives from Periostracum Cicadae
N-acetyldopamine (NADA) derivatives, including compounds structurally related to the requested chemical, have been isolated from Periostracum Cicadae, a component in traditional Chinese medicine. These compounds have been studied for their potential therapeutic effects in treating throat soreness, hoarseness, itching, and spasms (Yang et al., 2015).
Synthesis of Complex Carbohydrate Derivatives
Research includes the synthesis of carbohydrate derivatives, such as N-[2-O-(2-acetamido-2,3-dideoxy-5-thio-d-glucopyranose-3-yl)-d-lactoyl]-l-alanyl-d-isoglutamine, which might have implications in developing new compounds for biomedical applications (Hasegawa et al., 1983).
Chemical Synthesis and Biological Activities
Studies have focused on the chemical synthesis of compounds structurally related to the requested chemical, exploring their potential biological activities. For instance, 5-deazaaminopterin analogues with modifications at specific positions have been synthesized and evaluated for their activity against human leukemic and murine cells (Su et al., 1988).
Asymmetric Hydrogenation in Chemical Synthesis
Asymmetric hydrogenation of N-acetyldehydroamino acids using rhodium(I) complexes containing chiral carbocyclic analogs has been studied. This research contributes to understanding stereochemical aspects in organic synthesis (Glaser et al., 1977).
Synthesis of Zwitterionic Compounds
Research has been conducted on the synthesis of zwitterionic compounds from 2-anilino-2-ethoxy-3-oxothiobutanoic acid, leading to derivatives of 2-hydroxypropanoic acid and the creation of heterocyclic systems (Zaleska et al., 2002).
Synthesis and Anticancer Activity
Compounds structurally similar to the requested chemical have been synthesized and tested for anticancer activity. This includes 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives showing cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Synthesis of Muscarinic Agonist Compounds
Research has involved the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, which act as partial muscarinic agonists and mimic acetylcholine's effect on cholinoreceptors (Pukhalskaya et al., 2010).
properties
IUPAC Name |
(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYAHSGHJGRFX-HZSUOFROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71312878 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

